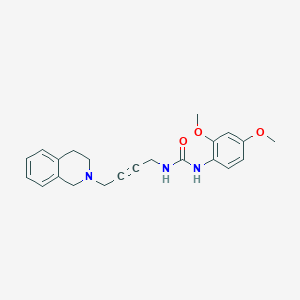

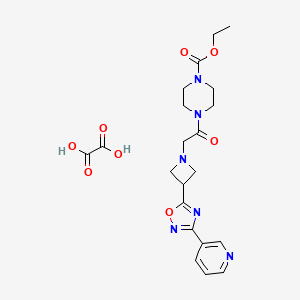

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea, also known as GSK461364A, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, leading to further investigation of its mechanism of action and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Macrocyclic bis(ureas) as Ligands for Anion Complexation

Macrocyclic bis(ureas) based on diphenylurea have been developed for anion complexation, showcasing the potential of such compounds in creating selective receptors for anion recognition. The study highlights the synthesis and structural analysis of these compounds, which form adducts with polar molecules and act as complexing agents towards a series of anions, demonstrating their utility in the field of supramolecular chemistry (Kretschmer, Dittmann, & Beck, 2014).

TRPV1 Receptor Antagonism

A compound closely related to 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea has been identified as a potent, stereoselective antagonist of the transient receptor potential vanilloid-1 (TRPV1) receptor. This highlights the therapeutic potential of such molecules in treating conditions mediated by TRPV1, such as pain and inflammation (Bianchi et al., 2007).

New Synthetic Methodology for 3,4-Dihydroisoquinolinone Skeleton Construction

A novel synthetic approach for preparing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids, has been reported. This methodology provides a versatile route for the generation of complex isoquinoline structures, potentially useful in the synthesis of pharmacologically active compounds (Mujde, Özcan, & Balcı, 2011).

TRPM8 Channel Receptor Antagonism and Antiprostate Cancer Activity

Tetrahydroisoquinoline-derived ureas have been explored for their selectivity as TRPM8 channel receptor antagonists, with promising implications in prostate cancer therapy. These compounds exhibit significant activity in reducing the growth of LNCaP prostate cancer cells, suggesting a novel approach for targeting TRPM8 in cancer treatment (De Petrocellis et al., 2016).

Isoquinoline and Quinazoline Urea Analogues as Human Adenosine A(3) Receptor Antagonists

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, indicating their potential in modulating adenosine receptor-mediated physiological and pathological processes. This study provides insights into the structure-affinity relationships of these compounds, offering a foundation for the development of adenosine receptor antagonists (van Muijlwijk-Koezen et al., 2000).

Eigenschaften

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-27-19-9-10-20(21(15-19)28-2)24-22(26)23-12-5-6-13-25-14-11-17-7-3-4-8-18(17)16-25/h3-4,7-10,15H,11-14,16H2,1-2H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHRJALWUPPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)

![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2929666.png)